2-Chloro-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide
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Overview
Description
2-Chloro-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide is a synthetic organic compound It belongs to the class of acetamides, which are derivatives of acetic acid This compound is characterized by the presence of a chloro group, a pyrrolidine ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide typically involves the reaction of 2-chloroacetyl chloride with N-(1-methyl-pyrrolidin-3-ylmethyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., base or acid catalysts)
Hydrolysis: Acidic or basic conditions, water or aqueous solvents
Oxidation/Reduction: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride)
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: N-(1-methyl-pyrrolidin-3-ylmethyl)amine and acetic acid
Oxidation/Reduction: Oxidized or reduced forms of the compound
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide: Similar structure but with a different position of the pyrrolidine ring.
2-Chloro-N-(1-ethyl-pyrrolidin-3-ylmethyl)-acetamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-Chloro-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs. These differences can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
2-chloro-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O/c1-11-3-2-7(6-11)5-10-8(12)4-9/h7H,2-6H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPNXIAQVQRKPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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